(1-Cyclopentylethyl)amine hydrochloride

Vue d'ensemble

Description

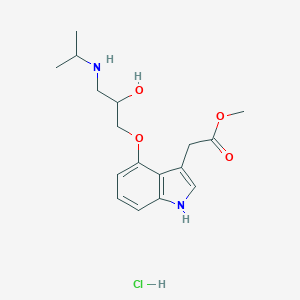

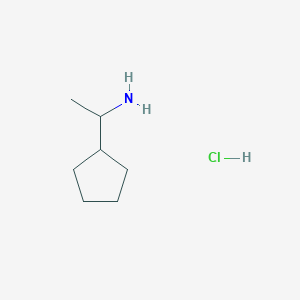

“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .Applications De Recherche Scientifique

Synthesis and Material Development

- Synthesis of Amine Derivatives: Amines such as 1-cyclopentylethylamine are crucial in the synthesis of various chemical compounds. For instance, 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine were prepared as hydrochlorides and used to create new ethynyl-extended 1-aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives. These compounds serve as valuable building blocks in organic synthesis and drug development (Kozhushkov et al., 2010).

- Alginate-Amide Derivatives for Microencapsulation: Alginate-amide derivatives are synthesized using aminated compounds like 1-cyclopentylethylamine for applications in microencapsulation. These derivatives showcase potential in creating microcapsules for encapsulating substances, offering controlled release and protection of the encapsulated material (Yang et al., 2011).

Catalysis and Chemical Transformations

- Catalysis in Organic Reactions: Amines such as 1-cyclopentylethylamine are involved in catalytic processes for chemical transformations. For example, Ru/Nb2O5 catalysts are used for the reductive amination of cyclopentanone, producing cyclopentylamine, a valuable compound in the production of pesticides, cosmetics, and medicines. The study emphasizes the influence of the catalyst's morphology on its activity and the reaction mechanism (Guo et al., 2019).

Drug Synthesis and Pharmacology

- Synthesis of Antineoplastic Agents: 1-cyclopentylethylamine hydrochloride is used in the synthesis of compounds with potential antineoplastic (anti-cancer) properties. The synthesis involves the creation of amines and their derivatives, highlighting their application in the development of new cancer therapies (Pettit et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylethan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

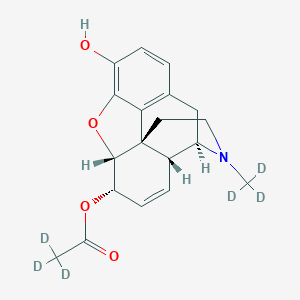

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)